molecular formula C20H25N3O3 B6920813 N-[1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide

N-[1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide

Cat. No.: B6920813
M. Wt: 355.4 g/mol
InChI Key: UUSRNGDMQMHKEM-UHFFFAOYSA-N
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Description

N-[1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide is a complex organic compound that features a quinoxaline ring system, a furan ring, and an amide linkage

Properties

IUPAC Name

N-[1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-4-22-11-12-23(16-9-6-5-8-15(16)22)20(25)18(14(2)3)21-19(24)17-10-7-13-26-17/h5-10,13-14,18H,4,11-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSRNGDMQMHKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C2=CC=CC=C21)C(=O)C(C(C)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a diketone such as glyoxal under acidic conditions.

    Alkylation: The ethyl group is introduced via an alkylation reaction using an appropriate alkyl halide.

    Formation of the Amide Linkage: The amide bond is formed by reacting the quinoxaline derivative with an appropriate acyl chloride or anhydride in the presence of a base such as triethylamine.

    Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline ring, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxaline derivatives.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its unique structural features may make it useful in the development of organic semiconductors or other advanced materials.

    Biological Research: It could be used as a probe to study various biochemical pathways, particularly those involving quinoxaline derivatives.

Mechanism of Action

The exact mechanism of action for N-[1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, disrupting normal cellular processes. For example, it could inhibit enzymes involved in DNA replication or repair, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-4-(6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl-1,1-biphenyl-2-sulfonamide
  • 3-Methoxyphenylboronic acid

Uniqueness

N-[1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide is unique due to its combination of a quinoxaline ring and a furan ring, which is not commonly found in other compounds. This unique structure may confer specific biological activities or material properties that are not present in similar compounds.

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